molecular formula C9H7ClN2O2S2 B12203150 5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine

5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine

Cat. No.: B12203150
M. Wt: 274.8 g/mol
InChI Key: QCBUMBWZWMGJCW-UHFFFAOYSA-N
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Description

5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a phenylsulfonyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine typically involves the reaction of 5-chloro-1,3-thiazol-2-amine with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-(phenylsulfonyl)-1,2,3-thiadiazole
  • 5-Chloro-4-(phenylsulfonyl)-1,3-oxazole
  • 5-Chloro-4-(phenylsulfonyl)-1,3-imidazole

Uniqueness

5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a phenylsulfonyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7ClN2O2S2

Molecular Weight

274.8 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-amine

InChI

InChI=1S/C9H7ClN2O2S2/c10-7-8(12-9(11)15-7)16(13,14)6-4-2-1-3-5-6/h1-5H,(H2,11,12)

InChI Key

QCBUMBWZWMGJCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N)Cl

Origin of Product

United States

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